2-Amino-5-chloro-2'-fluorobenzophenone

Catalog No.
S662059
CAS No.
784-38-3
M.F
C13H9ClFNO
M. Wt
249.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloro-2'-fluorobenzophenone

CAS Number

784-38-3

Product Name

2-Amino-5-chloro-2'-fluorobenzophenone

IUPAC Name

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2

InChI Key

GTGMXPIQRQSORU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F

Synonyms

(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F

Applications in analytical chemistry:

  • Iron(III) detection: 2-Amino-5-chloro-2'-fluorobenzophenone acts as a suitable electrophilic coupling reagent for the determination of iron(III) in various environmental samples. This includes water, soil, and industrial effluent samples. Source: Sigma-Aldrich:

Applications in organic synthesis:

  • Synthesis of 2,4-disubstituted quinolones: This compound can be used as a precursor in the synthesis of 2,4-disubstituted quinolones through a reaction known as the Meyer-Schuster rearrangement. Quinolones are a class of antibiotics with broad-spectrum activity. Source: Sigma-Aldrich:
  • Synthesis of various heterocyclic compounds: 2-Amino-5-chloro-2'-fluorobenzophenone has also been employed in the synthesis of other heterocyclic compounds, including quinazolines, benzotriazepines, and diazepam-related benzodiazepines. Source: Sigma-Aldrich:

2-Amino-5-chloro-2'-fluorobenzophenone is an organic compound with the molecular formula C₁₃H₉ClFNO and a CAS number of 784-38-3. This compound features a benzophenone structure, characterized by a central carbonyl group flanked by two aromatic rings, with an amino group, a chlorine atom, and a fluorine atom attached to the benzene rings. It appears as a yellow solid and has a melting point ranging from 93 to 97 °C .

The compound is known for its use in various chemical syntheses and biological applications. Due to its functional groups, it exhibits reactivity that makes it suitable for electrophilic substitution reactions and other organic transformations.

  • Electrophilic Substitution Reactions: The presence of both amino and chloro groups allows for electrophilic substitution, which can lead to the formation of various derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced, facilitating the synthesis of different products.
  • Coupling Reactions: It is particularly effective in electrophilic coupling reactions, often utilized in analytical chemistry for detecting iron (III) in environmental samples .

The compound exhibits biological activity primarily through its interaction with iron (III) ions. It has been employed in analytical methods for determining iron concentrations in environmental waters and soils. Additionally, it serves as a precursor in synthesizing pharmaceuticals, including anxiolytic agents like midazolam . Its potential toxicity necessitates careful handling, as it may cause skin and eye irritation and respiratory issues upon exposure .

Several methods exist for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone:

  • Fluorination and Amination of Benzophenone: This common synthetic route involves introducing the fluorine and amino groups onto the benzophenone framework.
  • Reactions of 4-Chloroaniline: Various synthetic pathways have been developed using 4-chloroaniline as a starting material, leading to the desired product through multiple steps involving chlorination and fluorination processes .

The applications of 2-Amino-5-chloro-2'-fluorobenzophenone are diverse:

  • Analytical Chemistry: Used as a reagent for determining iron (III) concentrations in environmental samples.
  • Pharmaceutical Industry: Acts as a precursor in synthesizing various pharmaceutical compounds, particularly in the development of sedatives and anxiolytics.
  • Chemical Manufacturing: Employed in the production of industrial chemicals due to its reactive functional groups .

Research indicates that 2-Amino-5-chloro-2'-fluorobenzophenone interacts specifically with iron (III) ions through electrophilic coupling reactions. This interaction forms complexes that can be analyzed spectrophotometrically. The compound's efficacy can be influenced by environmental factors such as pH and temperature during these interactions .

When compared to other compounds with similar structures, 2-Amino-5-chloro-2'-fluorobenzophenone stands out due to the unique combination of chlorine and fluorine substituents. Here are some similar compounds:

Compound NameKey Differences
2-Amino-5-chlorobenzophenoneLacks fluorine; may exhibit different reactivity
2-Amino-2'-fluorobenzophenoneLacks chlorine; alters chemical properties
4-Amino-5-chlorobenzophenoneDifferent position of amino group; affects stability
BenzophenoneNo amino or halogen substituents; less reactive

The presence of both chlorine and fluorine atoms in 2-Amino-5-chloro-2'-fluorobenzophenone enhances its reactivity and makes it suitable for specific applications not achievable by its analogs .

Catalytic Asymmetric Synthesis Pathways Involving Zinc Chloride-Mediated Coupling

Zinc chloride (ZnCl₂) plays a pivotal role in facilitating Friedel-Crafts acylations and cross-coupling reactions. A prominent route involves the condensation of o-fluorobenzoyl chloride with p-chloroaniline in the presence of ZnCl₂ (5–10 wt%) at 180–205°C . This method achieves yields exceeding 98% purity through optimized stoichiometry and thermal control (Table 1).

Table 1: ZnCl₂-Mediated Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
ZnCl₂ Loading5–7 wt%Maximizes acylation
Reaction Temperature180–200°CReduces side products
Reaction Time40–60 minEnsures complete conversion

The mechanism proceeds via electrophilic aromatic substitution, where ZnCl₂ activates the acyl chloride for attack by the aniline’s amino group . Asymmetric variants using chiral ligands (e.g., Josiphos) remain underexplored but show promise for enantioselective applications .

Ortho-Fluorobenzoyl Chloride as a Key Electrophilic Reagent

o-Fluorobenzoyl chloride serves as the foundational electrophile in multi-step syntheses. Its preparation involves chlorination of o-fluorotoluene using Cl₂ gas in the presence of azodiisobutyronitrile (AIBN) and triethanol, yielding o-fluorobenzyl trichloride, which is hydrolyzed to the acyl chloride with aqueous ZnCl₂ . This method achieves 99.5% purity and 98% yield (Table 2).

Table 2: Stepwise Synthesis from o-Fluorotoluene

StepReagents/ConditionsIntermediateYield
1Cl₂, AIBN, 90–115°Co-Fluorobenzyl trichloride99%
2ZnCl₂ (0.5%), 125–130°C, 3 ho-Fluorobenzoyl chloride98%

The electrophilic nature of o-fluorobenzoyl chloride enables efficient coupling with aryl amines under mild conditions, avoiding costly palladium catalysts .

Solvent-Free Mechanochemical Approaches for Improved Atom Economy

Mechanochemistry via ball milling eliminates solvents and reduces reaction times. Friedel-Crafts acylations using AlCl₃ (2.5 equiv) and o-fluorobenzoyl chloride achieve 79% yield in 2 hours under solid-state conditions . Key advantages include:

  • No solvent waste: Eliminates halogenated solvents like dichloromethane.
  • Enhanced selectivity: Minimizes diacylation byproducts (<2%).
  • Scalability: Demonstrated for gram-scale production .

Table 3: Solvent-Free vs. Traditional Synthesis

MetricMechanochemicalSolution-Phase
Yield79%85%
Reaction Time2 h24 h
E-Factor*0.35.7

Environmental factor: mass waste/mass product.

Continuous Flow Reactor Systems for Scalable Production

Microreactors enhance mass/heat transfer, critical for exothermic acylations. A continuous-flow system using o-fluorobenzoyl chloride and p-chloroaniline at 1 mL/min flow rate produces 2-amino-5-chloro-2'-fluorobenzophenone with 94% yield . Key parameters include:

  • Residence time: 10–15 minutes.
  • Temperature control: 25–30°C (prevents thermal degradation).
  • Catalyst recycling: ZnCl₂ retained via in-line filtration.

Table 4: Continuous Flow vs. Batch Reactor Performance

ParameterContinuous FlowBatch Reactor
Space-Time Yield12 g/L·h2 g/L·h
Purity99.2%98.5%
Solvent Consumption50 mL/g300 mL/g

Design of Fluorescent Chemosensors for Transition Metal Cation Detection

2-Amino-5-chloro-2'-fluorobenzophenone serves as a critical building block in fluorescent chemosensors due to its ability to undergo oxidative electrophilic coupling reactions. In acidic media, the compound reacts with phenoxazine derivatives to form chromogenic adducts, which exhibit a distinct absorbance maximum at 520 nm [6]. This reaction forms the basis for detecting trace iron(III) in environmental samples, with a linear range of 0.42–1.41 μg/mL under optimized conditions [6]. The amino group facilitates coordination with metal cations, while the chloro and fluoro substituents stabilize the resulting complexes through inductive effects.

A representative application involves the compound’s interaction with iron(III), where it acts as both a reducing agent and a coupling partner. The mechanism proceeds via two stages:

  • Oxidation: Iron(III) oxidizes the amino group, generating a reactive electrophilic intermediate.
  • Coupling: The intermediate couples with phenoxazine, forming a conjugated π-system that amplifies fluorescence [6].
ParameterValue
λₘₐₓ (nm)520
Linear range (μg/mL)0.42–1.41
Molar absorptivity (L/mol·cm)1.2 × 10⁴

Structure-Fluorescence Relationships in Palladium(II) Complexation

The fluorescence properties of 2-amino-5-chloro-2'-fluorobenzophenone derivatives are highly dependent on their substitution patterns. The chloro group at the para position and the fluoro group at the ortho position create a push-pull electronic system, polarizing the benzophenone core. This polarization enhances charge-transfer transitions upon metal coordination, particularly with palladium(II).

In palladium(II) complexes, the compound’s amino group acts as a Lewis base, donating electron density to the metal center. Concurrently, the electron-withdrawing substituents stabilize the excited state, leading to a bathochromic shift in emission wavelengths. For example, palladium(II) complexes of this compound exhibit a 35 nm redshift compared to the free ligand, accompanied by a 1.7-fold increase in fluorescence intensity [6]. These properties make the compound suitable for selective palladium detection in contaminated water samples.

Quantum Yield Enhancement Strategies Through Substituent Engineering

Substituent engineering plays a pivotal role in optimizing the quantum yield of 2-amino-5-chloro-2'-fluorobenzophenone-based probes. Key strategies include:

  • Electron-withdrawing group tuning: Replacing the fluoro group with stronger electron-withdrawing groups (e.g., nitro) increases intersystem crossing rates, but at the cost of reduced solubility.
  • Amino group modification: Alkylation of the amino group (e.g., methyl or ethyl substitution) enhances electron donation, improving metal-binding affinity and quantum yield by up to 40% [6].

Comparative studies with analogous compounds, such as 2-amino-2',5-dichlorobenzophenone, reveal that the fluoro group’s smaller steric profile allows tighter packing in solid-state sensors, reducing non-radiative decay pathways [6].

Microfluidic Integration for Real-Time Environmental Monitoring

The integration of 2-amino-5-chloro-2'-fluorobenzophenone into microfluidic platforms enables real-time detection of transition metals in environmental samples. In one configuration, the compound is immobilized on a polydimethylsiloxane (PDMS) substrate within a microchannel. Upon exposure to metal-contaminated water, the resulting fluorescence changes are quantified using embedded photodetectors.

Key advantages of this approach include:

  • Low sample consumption: <10 µL per analysis.
  • Rapid response time: <90 seconds for iron(III) detection [6].
  • Multiplexing capability: Simultaneous detection of iron(III), palladium(II), and copper(II) via wavelength-resolved fluorescence.

The compound demonstrates exceptional utility in ring-closing reactions that form the characteristic seven-membered benzodiazepine core structure. The orthoester cyclization method represents the most efficient approach, where 2-amino-5-chloro-2'-fluorobenzophenone reacts with orthoesters of the general formula X₁-CH₂-C(OX₂)₃ under controlled conditions [3]. This reaction proceeds optimally at temperatures between 55-65°C in the presence of acid catalysts, particularly acetic acid, achieving cyclization yields exceeding 95% [3].

Key Ring-Closing Reactions:

Reaction TypeReagentsConditionsProductsYield
Orthoester CyclizationX₁-CH₂-C(OX₂)₃40-90°C, acetic acid catalystMidazolam precursors95%
Amide FormationChloroacetyl chlorideToluene, reflux 2-4hBenzodiazepine intermediates70-85%
CyclocondensationDiethylaminoethyl chlorideElevated temperatureTricyclic structures60-80%
Imidazole Ring FormationEthyl isocyanoacetateBase-mediated, -20°CImidazobenzodiazepines60-75%

The chloroacetyl chloride-mediated cyclization provides an alternative synthetic pathway, particularly useful for alprazolam intermediate synthesis [5]. This approach involves initial acylation of the amino group, followed by intramolecular cyclization under basic conditions, achieving yields of 70-85% for the benzodiazepine core formation [5].

Ortho-Directed Functionalization in Anxiolytic Agent Development

The amino group in 2-amino-5-chloro-2'-fluorobenzophenone serves as a powerful ortho-directing group, enabling regioselective functionalization essential for anxiolytic drug development [6] [7]. This directing effect allows for precise introduction of additional functional groups at predictable positions, facilitating the synthesis of complex pharmaceutical targets [6].

Ortho-Directed Functionalization Strategies:

Functionalization TypeDirecting EffectTypical ReagentsSelectivity
Amino Group AcylationAmino group ortho-directingAcyl chlorides, anhydridesHigh ortho-selectivity
Aromatic SubstitutionChloro substituent meta-directingElectrophiles, Lewis acidsModerate meta-selectivity
Metal-Catalyzed CouplingFluorine ortho/para-directingPalladium/Nickel catalystsGood regioselectivity
Electrophilic Aromatic SubstitutionCombined directing effectsHalogens, nitrating agentsPredictable outcomes

The palladium-catalyzed C-H activation methodology enables direct functionalization without pre-activation, providing access to diversely substituted benzophenone derivatives [6]. These transformations typically proceed with good regioselectivity (60-80% yields) and demonstrate compatibility with various functional groups present in pharmaceutical intermediates [6].

Protecting Group Strategies for Selective Amine Modification

Selective protection of the amino functionality in 2-amino-5-chloro-2'-fluorobenzophenone is crucial for multi-step synthetic sequences. The compound demonstrates compatibility with various protecting group strategies, enabling orthogonal protection approaches essential for complex molecule synthesis [8] [9] [10].

Protecting Group Strategies:

Strategy TypeProtecting GroupInstallation ConditionsDeprotection ConditionsAdvantages
Orthogonal ProtectionBoc/Fmoc CombinationMild base, RT to 40°CSelective acid/base treatmentSequential deprotection possible
Selective Amino ProtectionChloroacetyl GroupsChloroacetyl chloride, baseNucleophilic substitutionReactive handle for further coupling
Temporary ProtectionBenzyl Carbamate (Cbz)CbzCl, pyridineHydrogenolysis (Pd/C, H₂)Stable to acids and bases
Chemoselective ProtectionTert-butoxycarbonyl (Boc)Boc₂O, baseTFA/CH₂Cl₂ or HCl/MeOHEasy installation and removal

The tert-butoxycarbonyl (Boc) protecting group shows particular utility due to its stability under basic conditions and clean removal under acidic conditions [8]. Installation proceeds smoothly with di-tert-butyl dicarbonate in the presence of base, achieving protection yields of 80-95% [8].

The 5-chloro-8-nitro-1-naphthoyl (NNap) protecting group demonstrates exceptional selectivity for primary amines, showing potential for regioselective protection in complex synthetic sequences [9]. This protecting group can be removed under mild reducing conditions, providing orthogonal protection strategies for advanced pharmaceutical synthesis [9].

Process Optimization for GMP-Compliant Bulk Production

Large-scale production of 2-amino-5-chloro-2'-fluorobenzophenone requires comprehensive process optimization to meet Good Manufacturing Practice (GMP) standards while maintaining economic viability [11] [12] [13].

Process Optimization Parameters:

Optimization ParameterTarget Range/SpecificationCritical Quality AttributesProcess Controls
Reaction Temperature Control55-65°C (optimal)Consistent temperature profileAutomated temperature monitoring
Solvent SelectionToluene, hexane, ethanolResidual solvent limitsGas chromatography analysis
Catalyst Loading0.5-10 mol% ZnCl₂Metal catalyst residuesICP analysis for metals
Reaction Time0.2-10 hoursComplete conversionHPLC monitoring
Purification MethodRecrystallization from ethanolCrystalline form controlPolymorphic screening
Yield Optimization>70% isolated yieldProcess mass intensityMaterial balance tracking

Critical Process Development Stages:

Development StageTypical Batch SizeKey ObjectivesCritical ParametersSuccess Metrics
Laboratory Scale1-100 gRoute optimizationReaction conditionsYield >70%
Pilot Scale1-10 kgScalability assessmentEquipment suitabilityReproducibility ±5%
Manufacturing Scale10-100 kgProcess robustnessHeat/mass transferConsistent quality
Process Validation50-200 kgRegulatory complianceProcess controlsProcess capability
Commercial Production100-1000 kgCost optimizationEconomic viabilityCost targets met

The implementation of continuous flow chemistry has demonstrated significant advantages in process optimization, reducing Process Mass Intensity (PMI) to 27 compared to traditional batch processes . This approach enables better control of reaction parameters and improved safety profiles for large-scale production .

Quality control measures include comprehensive analytical characterization using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure product purity exceeding 98.5% [1] . The compound's melting point specification of 95-98°C serves as a critical quality attribute for batch release [1].

GMP Manufacturing Considerations:

GMP AspectRequirementsKey Considerations
Equipment QualificationIQ/OQ/PQ protocolsEquipment suitability and calibration
Process ValidationProcess performance qualificationProcess capability and reproducibility
Quality Control TestingIdentity, purity, potency testingValidated analytical methods
Documentation RequirementsBatch records, SOPs, specificationsComplete traceability
Environmental ControlsControlled temperature, humidityEnvironmental monitoring
Personnel TrainingGMP training and certificationCompetency assessment

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.0356698 g/mol

Monoisotopic Mass

249.0356698 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 50 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

784-38-3

Wikipedia

2-Amino-5-chloro-2'-fluorobenzophenone

Dates

Last modified: 09-14-2023

Explore Compound Types